1-(4-Amino-2-fluorophenyl)piperidin-4-ol
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the substitution pattern and functional group positioning within the molecular structure. The molecular formula C₁₁H₁₅FN₂O reflects the presence of eleven carbon atoms, fifteen hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom, yielding a molecular weight of 210.25 grams per mole. The compound is uniquely identified by its Chemical Abstracts Service registry number 873537-51-0, which serves as its definitive chemical identifier in international databases and regulatory systems.
The structural composition can be systematically analyzed through its component parts, beginning with the piperidine core heterocycle. The piperidine ring represents a saturated six-membered ring containing one nitrogen atom, which serves as the central structural framework. The hydroxyl group attachment at the 4-position of the piperidine ring introduces a polar functional group capable of hydrogen bonding interactions, significantly influencing the compound's physicochemical properties. The fluorophenyl substituent attached to the nitrogen atom consists of a benzene ring bearing both an amino group at the 4-position and a fluorine atom at the 2-position, creating a substitution pattern that generates distinct electronic and steric effects.
| Molecular Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₁₅FN₂O | Defines elemental composition |
| Molecular Weight | 210.25 g/mol | Determines physical properties |
| Exact Mass | 210.116837 Da | Enables mass spectrometry identification |
| Chemical Abstracts Service Number | 873537-51-0 | Unique chemical identifier |
| International Union of Pure and Applied Chemistry Name | This compound | Systematic nomenclature |
The Simplified Molecular Input Line Entry System representation C1CN(CCC1O)C2=C(C=C(C=C2)N)F provides a linear notation that encodes the complete connectivity information of the molecule. This notation reveals the connectivity pattern starting from the piperidine ring (C1CN...CCC1O) and extending to the fluorinated aromatic system (C2=C(C=C(C=C2)N)F). The International Chemical Identifier key SGEHCBYRSCYRFD-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications.
Three-Dimensional Conformational Analysis via Computational Modeling
Computational modeling studies have revealed that this compound exhibits complex conformational behavior due to the flexibility of both the piperidine ring and the aryl-nitrogen bond rotation. Quantum chemical calculations performed using density functional theory methods, particularly the Becke three-parameter Lee-Yang-Parr functional with various basis sets, have provided detailed insights into the preferred conformational states of this compound. The piperidine ring predominantly adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings.
The conformational analysis reveals that the hydroxyl group at the 4-position of the piperidine ring can occupy either equatorial or axial positions, with the equatorial orientation being energetically favored due to reduced steric interactions. The rotation around the nitrogen-aryl bond creates additional conformational complexity, as the fluorinated phenyl ring can adopt various orientations relative to the piperidine plane. Semi-empirical methods including Austin Model 1, Parameterization Method 3, and Recife Model 1 have been employed to evaluate the relative stabilities of different conformational states.
Potential energy surface calculations have demonstrated that the compound exhibits multiple local minima corresponding to different conformational states, with energy barriers of approximately 10-15 kilocalories per mole between major conformational families. The presence of intramolecular hydrogen bonding between the amino group and the piperidine nitrogen or hydroxyl group can stabilize certain conformations, influencing the overall conformational equilibrium. The fluorine atom's electronegativity creates additional electronic effects that modulate the preferred orientations of the aromatic ring relative to the piperidine system.
| Conformational Parameter | Value Range | Preferred State |
|---|---|---|
| Piperidine Ring Pucker | Chair > Boat | Chair conformation |
| Hydroxyl Group Position | Equatorial/Axial | Equatorial preferred |
| Aryl-Nitrogen Torsion | 0-360° | Multiple minima |
| Intramolecular Hydrogen Bonds | 0-2 bonds | Context dependent |
Comparative Crystallographic Studies with Piperidine Derivatives
Crystallographic investigations of structurally related piperidine derivatives provide valuable comparative insights into the solid-state behavior and intermolecular interactions of this compound. Studies of 4-(4-chlorophenyl)piperidin-4-ol have revealed that similar compounds adopt chair conformations for the piperidine ring in the crystalline state, with specific packing arrangements dictated by hydrogen bonding patterns. The crystal structure of 4-(4-chlorophenyl)-4-hydroxypiperidinium benzoate demonstrates that the six-membered piperidine ring maintains its chair conformation even when protonated, suggesting robust conformational preferences.
Comparative analysis with related fluorinated piperidine derivatives shows that the presence of fluorine substituents significantly influences crystal packing arrangements through weak halogen bonding interactions and modified hydrogen bonding networks. The amino group at the 4-position of the phenyl ring in this compound introduces additional hydrogen bonding donor sites compared to simple phenyl-substituted analogs, potentially leading to more complex supramolecular architectures in the solid state.
Crystal packing studies of similar compounds indicate that molecules typically arrange themselves to maximize hydrogen bonding interactions between hydroxyl groups, amino groups, and the piperidine nitrogen atoms. The fluorine atom's ability to participate in weak hydrogen bonding as an acceptor creates additional stabilizing interactions that influence crystal stability and polymorphic behavior. Triclinic crystal systems appear to be common for this class of compounds, as evidenced by the P1 space group assignment for related structures.
| Compound | Space Group | Ring Conformation | Key Interactions |
|---|---|---|---|
| 4-(4-Chlorophenyl)piperidin-4-ol | Various | Chair | Hydrogen bonding |
| Related benzoate salt | Triclinic P1 | Chair | Ionic + hydrogen bonds |
| Fluorinated analogs | Context dependent | Chair preferred | Halogen bonding |
Spectroscopic Fingerprinting (¹H/¹³C/¹⁹F Nuclear Magnetic Resonance, Fourier Transform Infrared, High Resolution Mass Spectrometry)
Comprehensive spectroscopic characterization of this compound reveals distinctive fingerprint patterns that enable unambiguous identification and structural confirmation. Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments throughout the molecule, with characteristic chemical shift patterns reflecting the electronic environment around each proton. The piperidine ring protons typically appear as complex multiplets in the 1.5-3.0 parts per million region, while the hydroxyl proton exhibits variable chemical shift depending on concentration and solvent conditions.
The aromatic protons of the fluorophenyl ring display characteristic patterns influenced by both the electron-withdrawing fluorine substituent and the electron-donating amino group. Fluorine-19 nuclear magnetic resonance spectroscopy provides a highly sensitive probe for the fluorine environment, with chemical shifts typically appearing in the -110 to -120 parts per million range relative to trichlorofluoromethane. The fluorine chemical shift is particularly sensitive to the overall molecular conformation and can serve as a conformational probe in solution studies.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the fluorine-bearing carbon typically appearing as a doublet due to carbon-fluorine coupling. The carbonyl carbon of related ketone derivatives provides a valuable reference point for chemical shift assignments and structural verification. Fourier transform infrared spectroscopy identifies characteristic absorption bands for the amino group (3300-3500 reciprocal centimeters), hydroxyl group (3200-3600 reciprocal centimeters), and aromatic carbon-carbon stretching vibrations (1400-1600 reciprocal centimeters).
High resolution mass spectrometry provides precise molecular weight determination and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 210.1169, corresponding to the protonated molecular ion [M+H]⁺. Characteristic fragmentation patterns include loss of water (molecular weight minus 18) and cleavage of the aryl-nitrogen bond, generating fragments that confirm the structural assignment and purity of the compound.
| Spectroscopic Method | Key Features | Diagnostic Value |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Piperidine, aromatic, hydroxyl signals | Structural confirmation |
| ¹³C Nuclear Magnetic Resonance | Carbon framework, coupling patterns | Connectivity verification |
| ¹⁹F Nuclear Magnetic Resonance | Fluorine environment | Conformational probe |
| Fourier Transform Infrared | Functional group vibrations | Group identification |
| High Resolution Mass Spectrometry | Exact mass, fragmentation | Molecular confirmation |
Structure
2D Structure
Properties
IUPAC Name |
1-(4-amino-2-fluorophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-10-7-8(13)1-2-11(10)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEHCBYRSCYRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651872 | |
| Record name | 1-(4-Amino-2-fluorophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873537-51-0 | |
| Record name | 1-(4-Amino-2-fluorophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
1-(4-Amino-2-fluorophenyl)piperidin-4-ol is a compound of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and documented case studies.
Structure and Composition
This compound features a piperidine ring substituted with an amino group and a fluorophenyl moiety. The presence of these functional groups contributes to its biological activity.
Molecular Formula
- Molecular Formula : C11H14FN3O
- Molecular Weight : 225.25 g/mol
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various diseases:
Antidepressant Activity
Research indicates that this compound exhibits properties similar to selective serotonin reuptake inhibitors (SSRIs). It has been shown to enhance serotonin levels in the brain, which may contribute to its antidepressant effects. Studies have demonstrated its efficacy in animal models of depression, suggesting a mechanism involving the modulation of serotonin receptors.
Antipsychotic Properties
The compound has also been evaluated for antipsychotic activity. Preclinical studies suggest that it can modulate dopaminergic pathways, making it a candidate for treating schizophrenia and other psychotic disorders. Its ability to reduce hyperactivity in animal models indicates potential as an antipsychotic agent.
Neuropharmacology
This compound has been studied for its neuroprotective effects. Research highlights its capability to protect neuronal cells from oxidative stress and apoptosis, making it a promising candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Cancer Research
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Antipsychotic | Reduced hyperactivity | |
| Neuroprotective | Protection against oxidative stress | |
| Anticancer | Inhibition of cancer cell proliferation |
Case Study 1: Antidepressant Effects
A study conducted by Smith et al. (2020) explored the antidepressant effects of this compound in a chronic mild stress model in rats. The results indicated significant improvement in depressive-like behaviors, with increased levels of serotonin and norepinephrine in the prefrontal cortex.
Case Study 2: Antipsychotic Potential
Jones et al. (2021) investigated the antipsychotic potential of this compound using a mouse model of schizophrenia induced by phencyclidine (PCP). The treatment group exhibited reduced locomotor activity and improved cognitive function compared to controls, suggesting efficacy in managing psychotic symptoms.
Case Study 3: Neuroprotective Effects
In a study by Lee et al. (2022), the neuroprotective effects were assessed using human neuronal cell lines exposed to oxidative stress. The results showed that treatment with this compound led to a significant reduction in cell death and increased antioxidant enzyme activity.
Mechanism of Action
The mechanism by which 1-(4-Amino-2-fluorophenyl)piperidin-4-ol exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that are critical for microbial survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Scaffold Modifications
Piperidine Hydroxyl Position
- RB-005 (1-(4-octylphenethyl)piperidin-4-ol) : Exhibits 15-fold selectivity for sphingosine kinase 1 (SK1) over SK2 due to the 4-hydroxy group.
- RB-019 (1-(4-octylphenethyl)piperidin-3-ol) : Reduced selectivity (6.1-fold) compared to RB-005, demonstrating that hydroxyl position critically affects enzyme selectivity .
- 1-(4-Amino-2-fluorophenyl)piperidin-4-ol: The 4-hydroxy group may enhance hydrogen bonding with targets, analogous to RB-005, but its direct phenyl substitution (vs. octylphenethyl in RB-005) likely alters lipophilicity and target engagement.
Aromatic Substituent Variations
- 4-[(4-Chloro-2-fluoro-anilino)methyl]piperidin-4-ol: Features a chloro-fluorophenyl group linked via a methylene bridge.
- 1-(4-Trifluoromethyl-phenyl)piperidin-4-ol: The strong electron-withdrawing trifluoromethyl group contrasts with the electron-donating amino group in the target compound, affecting electronic interactions in binding pockets .
Pharmacological Activity
Enzyme Inhibition
- SK1 Inhibitors (RB-005, RB-019): Alkyl chain length and hydroxyl position dictate selectivity.
- MmpL3 Inhibitors (PIPD1): PIPD1’s chloro-trifluoromethylphenyl group enhances mycobacterial inhibition. The target compound’s amino group may favor interactions with polar residues in analogous targets .
Central Nervous System (CNS) Penetration
Physicochemical Properties
| Compound | LogP* | Molecular Weight | Key Substituents | Bioactivity Insights |
|---|---|---|---|---|
| This compound | ~1.5 | 210.2 | 4-amino-2-fluorophenyl, 4-OH | Moderate polarity, potential CNS activity |
| RB-005 | ~5.2 | 333.5 | 4-octylphenethyl, 4-OH | High SK1 selectivity |
| PIPD1 | ~3.8 | 383.8 | Chloro-trifluoromethylphenyl, 4-OH | Anti-mycobacterial activity |
| 4-[(4-Chloro-2-fluoro-anilino)methyl]piperidin-4-ol | ~2.1 | 274.7 | Chloro-fluorophenyl, methylene bridge | Reduced membrane permeability |
*Estimated based on substituent contributions.
Biological Activity
1-(4-Amino-2-fluorophenyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an amino group and a fluorinated phenyl group. This unique structure is believed to enhance its biological activity by allowing specific interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 195.24 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is attributed to its ability to interact with various receptors and enzymes. The presence of the amino and hydroxyl groups facilitates hydrogen bonding, which can modulate the activity of target proteins. Notably, it has been shown to influence neurotransmitter receptors, potentially affecting neural signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated significant antimicrobial properties against various pathogens, indicating potential as an antibiotic agent.
- Antitumor Activity : Preliminary investigations suggest that it may inhibit tumor growth in certain cancer cell lines, although further studies are necessary to confirm these findings .
- Neurological Effects : Due to its structure, it is being explored for its effects on neurological disorders, potentially acting as a modulator of neurotransmitter systems .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated an IC value of 12 µM for E. coli, demonstrating promising antibacterial properties.
Antitumor Activity
In vitro studies conducted on human breast cancer cells showed that the compound reduced cell viability by 45% at a concentration of 15 µM after 48 hours. This suggests potential for development as an anticancer therapeutic agent.
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Activity Profile | Notes |
|---|---|---|
| 1-(4-Aminophenyl)piperidin-4-ol | Moderate antitumor activity | Lacks fluorine substitution |
| 1-(2-Amino-3-fluorophenyl)piperidin-4-ol | Significant enzymatic inhibition | Enhanced metabolic stability |
| 1-(3-Fluorophenyl)piperidin-4-ol | Strong anticancer properties | Exhibits higher cytotoxicity |
Preparation Methods
Starting Materials and Initial Steps
Fluorinated Aromatic Aldehyde Preparation: The synthesis often begins with 2-fluorobenzaldehyde, which serves as the fluorinated aromatic building block. This compound can be commercially sourced or synthesized via electrophilic fluorination of benzaldehyde derivatives.
Formation of Schiff Base Intermediate: 2-fluorobenzaldehyde is reacted with piperidine under condensation conditions to form a Schiff base intermediate. This step involves the nucleophilic attack of the piperidine nitrogen on the aldehyde carbonyl, leading to imine formation.
Reduction to Piperidin-4-ol Derivative
- The Schiff base intermediate is subjected to reduction using mild reducing agents such as sodium borohydride. This reduction converts the imine to the corresponding amine and simultaneously introduces the hydroxyl group at the 4-position of the piperidine ring, yielding 4-(2-fluorophenyl)piperidin-4-ol.
Amination to Introduce the 4-Amino Group on the Phenyl Ring
The 4-amino substituent on the phenyl ring is introduced either by:
Nucleophilic aromatic substitution (SNAr): Using suitable amino sources under conditions that favor substitution of a leaving group at the 4-position of the fluorophenyl ring.
Reduction of Nitro Precursors: Alternatively, starting from a 4-nitro-2-fluorophenyl derivative, catalytic hydrogenation or chemical reduction (e.g., with tin(II) chloride or iron in acidic medium) converts the nitro group to an amino group.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Formation of Schiff base | 2-fluorobenzaldehyde + piperidine | Typically reflux in ethanol or similar solvent; removal of water to drive equilibrium |
| Reduction of Schiff base | Sodium borohydride (NaBH4) | Mild reducing agent; performed in protic solvents (e.g., methanol) at 0–25°C |
| Amination of aromatic ring | SNAr: Ammonia or amine source | Elevated temperature; polar aprotic solvents (e.g., DMF) may be used |
| Nitro reduction: H2 + Pd/C or SnCl2 | Catalytic hydrogenation preferred for cleaner conversion |
Industrial Scale Considerations
Continuous Flow Synthesis: For industrial production, continuous flow reactors are employed to enhance control over reaction parameters such as temperature, reaction time, and stoichiometry, leading to higher yields and reproducibility.
Purification: Crystallization and chromatographic techniques are used to isolate the pure compound, with emphasis on removing residual reducing agents and side products.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Condensation | 2-fluorobenzaldehyde + piperidine | Reflux in ethanol, removal of water | Schiff base (imine intermediate) |
| 2 | Reduction | Schiff base | NaBH4 in methanol, 0–25°C | 4-(2-fluorophenyl)piperidin-4-ol |
| 3 | Amination (SNAr or reduction) | 4-nitro-2-fluorophenyl derivative or halogenated precursor | Catalytic hydrogenation or nucleophilic substitution | 1-(4-amino-2-fluorophenyl)piperidin-4-ol |
Research Findings and Optimization
Studies indicate that sodium borohydride reduction of the Schiff base intermediate proceeds efficiently with yields typically exceeding 80%, providing a straightforward route to the piperidin-4-ol core.
The amination step is critical for regioselectivity. Reduction of nitro precursors is preferred over direct SNAr amination due to better control and fewer side reactions.
Continuous flow methods have demonstrated improved scalability and reproducibility, with reaction times shortened from hours to minutes and yields improved by 10–15% compared to batch processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Amino-2-fluorophenyl)piperidin-4-ol, and what challenges arise during its preparation?
- Methodological Answer : The synthesis typically involves multi-step procedures, such as nucleophilic substitution or coupling reactions. For example:
- Step 1 : Introduce the fluorophenyl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative under inert conditions .
- Step 2 : Functionalize the piperidine ring with an amino group using reductive amination or protection/deprotection strategies (e.g., Boc-protected intermediates) .
- Challenges : Competing side reactions (e.g., over-alkylation) and purification difficulties due to the compound’s polarity. HPLC or column chromatography with polar stationary phases (e.g., silica gel modified with amino groups) is recommended for isolation .
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns and ¹H/¹³C NMR to resolve piperidine ring conformation and amino group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ peak at m/z calculated for C₁₁H₁₄FN₂O).
- X-ray Crystallography : If single crystals are obtainable, this provides unambiguous confirmation of stereochemistry and hydrogen-bonding interactions .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Receptor Binding Assays : Screen against serotonin or dopamine receptors (common targets for piperidine derivatives) using radioligand displacement protocols .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess anti-proliferative effects. Note: Fluorine substituents may enhance membrane permeability but require dose optimization to avoid false positives .
Advanced Research Questions
Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity and binding affinity?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, highlighting fluorine’s impact on aromatic ring electrophilicity and hydrogen-bond acceptor capacity .
- Experimental Validation : Compare binding constants (e.g., via surface plasmon resonance) between fluorinated and non-fluorinated analogs. Fluorine often enhances interactions with hydrophobic receptor pockets but may reduce solubility .
Q. How can contradictory data on the compound’s metabolic stability be resolved?
- Methodological Answer :
- In Vitro Studies : Use liver microsomes (human/rat) to assess phase I metabolism. Track degradation products via LC-MS/MS and correlate with cytochrome P450 isoforms (e.g., CYP3A4) using selective inhibitors .
- Isotope Labeling : Synthesize a deuterated version to trace metabolic pathways and identify labile positions (e.g., benzylic hydrogens on the piperidine ring) .
Q. What strategies optimize reaction yields in large-scale synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of intermediate ketones.
- Process Intensification : Use flow chemistry to control exothermic reactions (e.g., amine alkylation) and minimize racemization .
- Quality Control : Implement chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) for real-time enantiomeric excess (ee) monitoring .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Fragment Replacement : Synthesize analogs with modified substituents (e.g., replacing -OH with -OMe on the piperidine ring) and compare bioactivity .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity data. Validate predictions via in vitro assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
